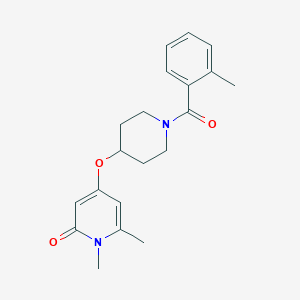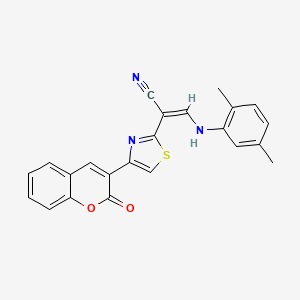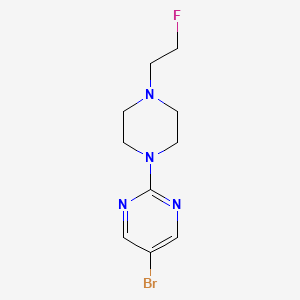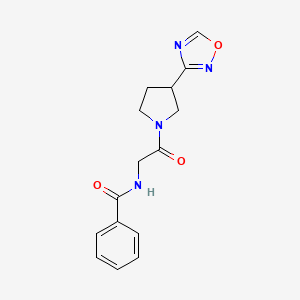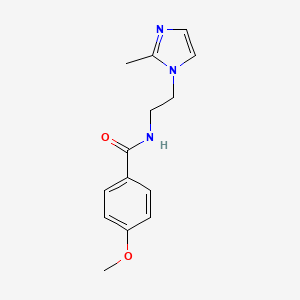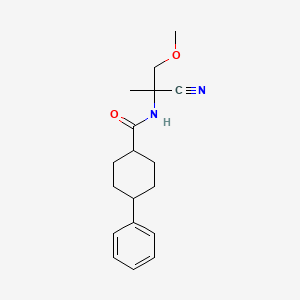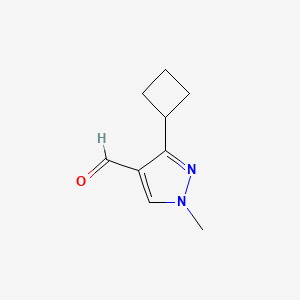
N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide, also known as CC7, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. CC7 belongs to the class of heterocyclic compounds and has been found to possess a broad range of biological activities. In
作用機序
The exact mechanism of action of N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide is not well understood. However, several studies have suggested that N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide exerts its biological activities by inhibiting various signaling pathways, including the NF-κB and MAPK pathways. N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of inflammatory cytokines. N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has also been found to exhibit anti-microbial properties, which make it a potential candidate for the treatment of infectious diseases.
実験室実験の利点と制限
One of the major advantages of N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide is its broad range of biological activities. N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has been found to exhibit anti-inflammatory, anti-tumor, anti-viral, and anti-microbial properties, which make it a potential candidate for the treatment of various diseases. However, the major limitation of N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide is its low solubility in water, which makes it difficult to use in in vivo experiments.
将来の方向性
Several future directions can be explored in the field of N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide research. One of the potential future directions is to improve the solubility of N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide in water, which will make it easier to use in in vivo experiments. Another potential future direction is to explore the potential of N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide as a drug candidate for the treatment of various diseases, including cancer and inflammatory diseases. The development of novel derivatives of N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide with improved biological activities can also be explored. Overall, N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has the potential to be a valuable compound in the field of drug discovery and development.
合成法
The synthesis of N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide involves the reaction of 1-cyanocycloheptanone with 2-methyl-3,4-dihydroquinoline in the presence of acetic anhydride and anhydrous sodium acetate. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The yield of N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide obtained through this method is reported to be around 50%.
科学的研究の応用
N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has been found to exhibit a broad range of biological activities, including anti-inflammatory, anti-tumor, anti-viral, and anti-microbial properties. Several studies have shown that N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide can inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has also been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-16-10-11-17-8-4-5-9-18(17)23(16)14-19(24)22-20(15-21)12-6-2-3-7-13-20/h4-5,8-9,16H,2-3,6-7,10-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDLDZZJSAOGDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1CC(=O)NC3(CCCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

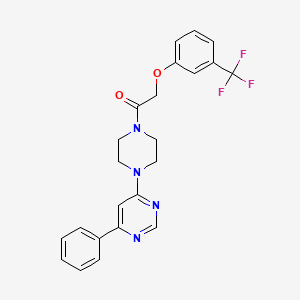
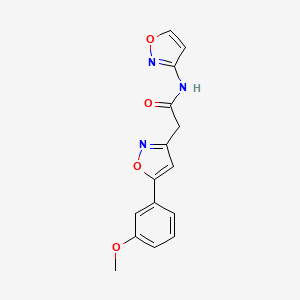
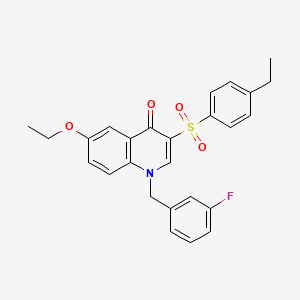
![N-(4-chloro-2-fluorophenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2925351.png)
![Ethyl 1-[(6-chloro-3-pyridinyl)methyl]-4-piperidinecarboxylate](/img/structure/B2925353.png)
![N-(3-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2925354.png)
